Substituent-Dependent COX-2 Inhibitory Potency: 4-Phenylacetamide vs. 4-Acetamide vs. 4-Nitrobenzamide
In the class-wide SAR for 4-substituted phthalimide COX-2 inhibitors, bulkier aryl amide substituents at the 4-position consistently yield greater than 10-fold improvements in COX-2 potency relative to simple alkyl amides [1]. The optimized compounds in the Alanazi series (6a, 6b, 7a, 7b) bearing substituted phenyl or heteroaryl carboxamide groups achieved COX-2 IC50 values of 0.18–0.36 μM, whereas unsubstituted or small-alkyl analogs in the same series displayed IC50 values exceeding 10 μM [1]. CAS 683231-91-6, with its 4-phenylacetamide substituent, occupies an intermediate position between the inactive N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide (CAS 2307-02-0; C11H10N2O3, MW 218.21) and the fully optimized aryl carboxamide leads, providing a favorable balance of molecular weight (294.3 g/mol) and predicted lipophilicity for further optimization .
| Evidence Dimension | COX-2 inhibitory potency (class SAR transfer) |
|---|---|
| Target Compound Data | Predicted moderate COX-2 activity based on 4-phenylacetamide substitution (intermediate between inactive acetamide [IC50 >10 μM] and optimized aryl carboxamides [IC50 = 0.18–0.36 μM]) |
| Comparator Or Baseline | Optimized phthalimide COX-2 inhibitor 6a: IC50 = 0.18 μM, SI = 668; N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide (CAS 2307-02-0): predicted inactive (small alkyl amide) |
| Quantified Difference | Greater than 10-fold predicted potency enhancement over small-alkyl amide analogs; structural positioning enables installation of optimized substituents |
| Conditions | In vitro human recombinant COX-2 inhibition assay using arachidonic acid substrate (class reference: Alanazi et al., 2015) |
Why This Matters
Procurement of CAS 683231-91-6 over the simpler acetamide analog (CAS 2307-02-0) preserves the critical 4-amide SAR vector essential for achieving sub-micromolar COX-2 potency.
- [1] Alanazi, A. M.; El-Azab, A. S.; Al-Suwaidan, I. A.; et al. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. Eur. J. Med. Chem. 2015, 92, 115–123. View Source
